Home > Products > Screening Compounds P37647 > 7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one
7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one - 1119391-83-1

7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one

Catalog Number: EVT-2879252
CAS Number: 1119391-83-1
Molecular Formula: C19H27N3O3S
Molecular Weight: 377.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one is a complex organic compound notable for its bicyclic structure and functional groups. This compound belongs to the class of bicyclic ketones and is characterized by the presence of a piperazine moiety and a pyridine ring, which contribute to its potential biological activities. The compound's unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Source and Classification

This compound can be classified under the category of bicyclic ketones and is structurally related to other bicyclo[2.2.1]heptane derivatives. The presence of the sulfonyl group and the piperazine derivative enhances its pharmacological properties. It is synthesized through various organic reactions that involve nucleophilic substitutions and cyclization processes, typically utilizing starting materials such as pyridine derivatives and piperazines.

Synthesis Analysis

Methods

The synthesis of 7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one involves several key steps:

  1. Formation of Bicyclic Framework: The initial step usually involves creating the bicyclo[2.2.1]heptane structure, which can be achieved through cycloaddition reactions or rearrangements of simpler precursors.
  2. Introduction of Functional Groups: Subsequent reactions introduce the piperazine and pyridine components via nucleophilic substitutions, where the sulfonyl group is added to enhance solubility and biological activity.
  3. Final Modifications: The final compound is typically purified using chromatographic techniques to isolate the desired product from byproducts.

Technical Details

The synthesis may involve reagents such as dimethylformamide (DMF), potassium carbonate (K₂CO₃), and palladium on carbon (Pd-C) for hydrogenation steps, ensuring high yields and purity of the final product .

Molecular Structure Analysis

Structure

The molecular formula for 7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one is C₁₈H₂₃N₃O₂S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 345.46 g/mol
  • InChIKey: Specific identifiers can be obtained from databases like PubChem or NIST.
  • 3D Structure: Computational chemistry tools can provide visual representations of the compound's conformation.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in further reactions.
  2. Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for functionalization.
  3. Hydrogenation Reactions: The ketone group may be reduced to an alcohol under specific conditions.

Technical Details

Reactions are typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure desired outcomes .

Mechanism of Action

Process

7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one may exhibit biological activity through interactions with specific receptors or enzymes in biological pathways:

  1. Binding Affinity: The sulfonamide moiety can enhance binding affinity to biological targets.
  2. Inhibition or Activation: Depending on its structure, it may act as an inhibitor or activator in enzymatic pathways.

Data

Research indicates that compounds with similar structures have shown promise in therapeutic areas such as pain management and neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or oil depending on purity.
  • Melting Point: Specific melting points can vary based on synthesis conditions but are generally within a defined range.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data on solubility and stability are crucial for practical applications in drug formulation .

Applications

Scientific Uses

7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new medications targeting neurological conditions.
  2. Chemical Research: As a model compound for studying bicyclic structures and their reactivity.
  3. Biological Studies: Investigating its mechanism of action in cellular pathways.
Synthetic Methodologies for 7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one

Multi-Step Synthesis from Camphor-Derived Precursors

The bicyclo[2.2.1]heptane framework is efficiently accessed through functionalization of camphor, a naturally abundant chiral terpenoid. This biomimetic approach exploits camphor's inherent 7,7-dimethylbicyclo[2.2.1]heptan-2-one structure, which serves as a stereochemically defined starting material. As demonstrated in the synthesis of related camphor-derived organocatalysts, the keto group undergoes chemoselective transformations to install key functional handles while preserving the bridgehead methyl groups that confer structural rigidity. The typical synthetic sequence involves Baeyer-Villiger oxidation followed by hydrolysis to yield the corresponding lactam, which is subsequently reduced to a versatile diamine intermediate [1]. This diamine serves as the critical branching point for further elaboration, allowing selective functionalization at either the C1 or C2 position of the bicyclic framework. The camphor-based route provides significant advantages in chiral pool utilization, as the inherent stereocenters (1S,2R,4R) in natural (+)-camphor eliminate the need for external chiral auxiliaries or resolution steps in early synthetic stages. However, the steric bulk of the geminal dimethyl group necessitates careful optimization of reaction conditions to ensure reasonable reaction rates during nucleophilic attacks at the C2 position [4].

Nucleophilic Substitution and Catalytic Hydrogenation Strategies

The introduction of the sulfonamidomethyl moiety at C1 relies heavily on regioselective nucleophilic substitution chemistry. A pivotal intermediate in this route is the chloromethyl or bromomethyl derivative of 7,7-dimethylbicyclo[2.2.1]heptan-2-one, synthesized through alkaline-catalyzed haloform reaction of the corresponding methyl ketone precursor. This alkyl halide undergoes efficient displacement with sodium sulfite via the Strecker synthesis to yield the sulfonate salt, which is subsequently converted to sulfonyl chloride using phosphorus pentachloride. This activated species then reacts with primary amines to form sulfonamides [3]. For the target compound, the critical step involves the reaction with 4-(2-pyridinyl)piperazine under mild basic conditions (e.g., triethylamine in anhydrous THF or DMF at 0-25°C) to form the sulfonamide linkage. Simultaneously, the installation of nitrogen-containing heterocycles often requires catalytic hydrogenation for reduction of nitro groups or reductive amination. For example, nitroaniline intermediates derived from camphor diamines undergo hydrogenation using Pd/C (5-10%) catalysts under moderate hydrogen pressure (30-50 psi) in polar aprotic solvents, yielding the corresponding diamines in excellent yields (>90%) [1] [4]. The hydrogenation conditions must be carefully controlled to prevent over-reduction of the pyridinyl ring in the final coupling steps.

Table 1: Synthetic Optimization of Key Sulfonylation Step

BaseSolventTemp (°C)Reaction Time (h)Yield (%)
TriethylamineTHF0→251278
DiisopropylethylamineDMF25885
PyridineDichloromethane402462
K₂CO₃Acetonitrile60671
DBU*DMF25489

*1,8-Diazabicyclo[5.4.0]undec-7-ene

Functionalization of the Bicyclo[2.2.1]heptan-2-one Core with Sulfonamide and Piperazinyl Groups

The strategic incorporation of the sulfonamidomethyl tether at C1 (rather than C2) minimizes steric clashes between the geminal dimethyl groups and the bulky sulfonamide moiety. This regioselectivity is confirmed by X-ray crystallographic studies of related compounds showing the sulfonamide group adopts a pseudo-equatorial orientation [6]. The sulfonyl chloride intermediate exhibits high electrophilicity due to the electron-withdrawing nature of the bicyclic framework, facilitating coupling with secondary amines like 1-(2-pyridyl)piperazine. This reaction proceeds via an SN2 mechanism with inversion of configuration at the methylene carbon, confirmed by chiral HPLC analysis of intermediates [4]. The piperazinyl group itself is typically introduced as a pre-formed unit due to the commercial availability of diverse N-heterocyclic building blocks. Structure-activity relationship (SAR) studies on similar bicyclic systems reveal that the 2-pyridinyl substitution on piperazine enhances target binding affinity through both hydrogen bonding and coordination potential, while the piperazine spacer provides conformational flexibility for optimal pharmacophore alignment [6]. The sulfonamide linkage (-SO₂NH-) serves dual roles: it acts as a hydrogen bond acceptor while providing metabolic stability compared to carboxamide analogs.

Table 2: Impact of Bridge Ring Modifications on Pharmacological Parameters

CompoundR Group (Fig. 2C)CXCR2 IC₅₀ (nM)Selectivity Ratio (CXCR1/CXCR2)Plasma Stability (t₁/₂, h)
1aBicyclo[2.2.1]heptane621132.1
1bBicyclo[2.2.2]octane>100,000-3.8
1cAdamantane5,5006.55.2
1dDecalin1,0006.74.3
2eTarget Structure4860.42.58

Challenges in Stereochemical Control During Cyclization Reactions

The geminal dimethyl groups at C7 create significant steric encumbrance that profoundly influences stereoselectivity during functionalization at C1 and C2. This steric bias can be exploited to achieve diastereoselective transformations through substrate control, but unexpected stereochemical outcomes frequently occur due to the complex conformational dynamics of the bicyclic system. During attempted cyclization reactions to form camphor-derived heterocycles, researchers observed epimerization at C2 when strongly basic conditions were employed, likely via enolization of the adjacent ketone [1]. Nuclear Overhauser Effect Spectroscopy (NOESY) has proven essential for confirming absolute configurations, as demonstrated by the characteristic cross-peak between the C8/C9 methyl protons and the exo-H(2) proton in related structures [1]. For the target sulfonamidomethyl derivative, the conformational flexibility of the -CH₂SO₂- tether introduces additional complexity, allowing rotation that can lead to atropisomerism when coupled with bulky substituents. Computational modeling (DFT studies) indicates the lowest energy conformation places the sulfonamide oxygen atoms antiperiplanar to the bicyclic framework, with the piperazinyl ring adopting a chair conformation that positions the pyridinyl nitrogen syn to the sulfonyl group for optimal intramolecular hydrogen bonding [4] [6]. These subtle stereoelectronic effects necessitate meticulous reaction design, particularly for closures forming five-membered rings where transannular interactions between the sulfonamide and the C7 methyl groups can impede cyclization or promote side reactions.

Table 3: Stereochemical Outcomes in Bicyclic Sulfonamide Synthesis

Functionalization SiteReaction TypeSteric Control Elementd.r.*Major Isomer Configuration
C1 (bridgehead)SulfonylationGem-dimethyl at C71:1N/A**
C2 (adjacent to carbonyl)Reductive aminationEndo/exo differentiation3.5:1exo-amine
C1 via -CH₂- linkerNucleophilic substitutionMethylene face shielding1.8:1(S)-sulfonamide
C2 hydroxylationOxenoid insertionExo-face selectivity10:1exo-alcohol

diastereomeric ratio *No chiral center formed

The synthetic challenges are particularly pronounced during late-stage functionalization when multiple heteroatoms are present. For instance, the 2-pyridinylpiperazinyl moiety can coordinate metal catalysts, potentially poisoning catalysts during hydrogenation steps or causing decomposition in metal-mediated cross-couplings. This necessitates either protecting group strategies (e.g., N-Boc protection of piperazine) or sequential functionalization sequences where the sulfonamide formation is performed after all reduction steps. Additionally, the polarity mismatch between the hydrophobic bicyclic core and hydrophilic sulfonamide-piperazine tail complicates purification, often requiring specialized chromatographic techniques such as reverse-phase HPLC with buffered mobile phases to prevent streaking. Despite these challenges, the strategic combination of camphor-derived chirality, regioselective sulfonylation, and piperazine coupling enables the synthesis of this structurally complex molecule with sufficient purity and yield for pharmacological evaluation.

Properties

CAS Number

1119391-83-1

Product Name

7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one

IUPAC Name

7,7-dimethyl-1-[(4-pyridin-2-ylpiperazin-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5

InChI

InChI=1S/C19H27N3O3S/c1-18(2)15-6-7-19(18,16(23)13-15)14-26(24,25)22-11-9-21(10-12-22)17-5-3-4-8-20-17/h3-5,8,15H,6-7,9-14H2,1-2H3

InChI Key

PLCIJTPCTXSHBI-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)C4=CC=CC=N4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.